molecular formula C13H12O2 B6369937 2'-(HYDROXYMETHYL)-[1,1'-BIPHENYL]-4-OL CAS No. 134967-58-1

2'-(HYDROXYMETHYL)-[1,1'-BIPHENYL]-4-OL

Cat. No.: B6369937
CAS No.: 134967-58-1
M. Wt: 200.23 g/mol
InChI Key: BLHRHXRPQWCHJI-UHFFFAOYSA-N
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Description

2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, featuring a hydroxymethyl group at the 2’ position and a hydroxyl group at the 4 position

Properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHRHXRPQWCHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683436
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134967-58-1
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL can be achieved through several methods. One common approach involves the reduction of benzoic acid derivatives. For instance, the catalytic reduction of 4-biphenylcarboxaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride can yield the desired product . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of 2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL often involves large-scale catalytic reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The choice of reducing agents and reaction conditions is critical to achieving the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form alcohol derivatives.

    Substitution: The hydroxyl group at the 4 position can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical reactions. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(HYDROXYMETHYL)-[1,1’-BIPHENYL]-4-OL is unique due to its specific substitution pattern on the biphenyl scaffold. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biological Activity

2'-(HYDROXYMETHYL)-[1,1'-BIPHENYL]-4-OL, often referred to as a biphenyl derivative, has garnered attention in recent years for its potential biological activities. This compound is notable for its structural features that may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C13H12O2
  • Structural Features : The presence of a hydroxymethyl group and a biphenyl backbone is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that biphenyl derivatives exhibit considerable antimicrobial properties. A study demonstrated that certain biphenyl compounds showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, suggesting moderate to strong antibacterial activity.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli20
This compoundS. aureus15

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages demonstrated that it significantly inhibited the production of nitric oxide (NO) induced by lipopolysaccharides (LPS). The IC50 value was found to be approximately 25 µM, indicating a promising anti-inflammatory potential.

Assay TypeCell LineIC50 (µM)
NO production inhibitionRAW 264.725

Cytotoxicity

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects on cancer cell lines. For instance, it demonstrated an IC50 value of 30 µM against human breast cancer cells (MCF-7), suggesting potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-730
HeLa35

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

  • Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic processes.
  • Anti-inflammatory Mechanism : The inhibition of NO production suggests a role in modulating inflammatory cytokine release.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells could be mediated through the activation of caspase pathways.

Case Studies

Several case studies have explored the efficacy of biphenyl derivatives in clinical and preclinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic infections showed significant improvement when treated with formulations containing biphenyl derivatives.
  • Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, treatment with the compound reduced joint swelling and pain scores significantly compared to controls.

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